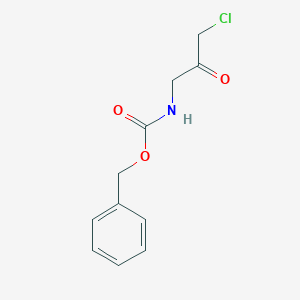

benzylN-(3-chloro-2-oxopropyl)carbamate

Description

Benzyl N-(3-chloro-2-oxopropyl)carbamate is a synthetic carbamate derivative characterized by a benzyl-protected carbamate group attached to a 3-chloro-2-oxopropyl substituent. Carbamates of this type are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical research, where they serve as amine-protecting groups or precursors to bioactive molecules .

Properties

Molecular Formula |

C11H12ClNO3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

benzyl N-(3-chloro-2-oxopropyl)carbamate |

InChI |

InChI=1S/C11H12ClNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) |

InChI Key |

ISNQAEOLORGFRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(3-chloro-2-oxopropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 3-chloro-2-oxopropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of benzyl N-(3-chloro-2-oxopropyl)carbamate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-chloro-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The oxopropyl group can undergo oxidation or reduction under specific conditions.

Hydrolysis: The compound can be hydrolyzed to produce benzyl alcohol and 3-chloro-2-oxopropylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Hydrolysis: Benzyl alcohol and 3-chloro-2-oxopropylamine.

Scientific Research Applications

Benzyl N-(3-chloro-2-oxopropyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

The following analysis compares benzyl N-(3-chloro-2-oxopropyl)carbamate to structurally or functionally related carbamate derivatives, drawing on evidence from synthesis methods, substituent effects, and applications.

Structural Analogs in Pharmaceutical Intermediates

Key Compounds :

| Compound Name | CAS Number | Substituent/Backbone | Key Features |

|---|---|---|---|

| Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride | 2227206-53-1 | Bicyclic amine backbone | Rigid structure for drug design |

| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 134575-47-6 | tert-Butyl protecting group | Enhanced stability under basic conditions |

| Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | Not provided | Trifluoroethylamino group | Fluorinated moiety for metabolic resistance |

Comparison :

- Protecting Group Stability: Benzyl carbamates (e.g., the target compound) are typically cleaved via hydrogenolysis or acidic conditions, offering orthogonal deprotection strategies compared to tert-butyl carbamates, which require strong acids like trifluoroacetic acid . The 3-chloro-2-oxopropyl group in the target compound may increase electrophilicity, facilitating reactions at the carbonyl or chloro positions, unlike the bicyclic or fluorinated analogs .

- Synthetic Utility: Benzyl carbamates are preferred in multi-step syntheses due to their compatibility with diverse reaction conditions, as evidenced by their use in intermediates for patented pharmaceutical compounds .

Functional Analog: Chlorinated Aromatic Carbamates

Key Compounds :

| Compound Name | CAS Number | Substituents | Applications |

|---|---|---|---|

| 2-Chlorobenzenamine | 95-51-2 | Chloroaniline backbone | Pesticide intermediates |

| O-(3-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate | 500-28-7 | Chloronitrophenyl group | Antimicrobial agents |

Comparison :

- Reactivity: The 3-chloro-2-oxopropyl group in the target compound offers a unique combination of ketone and chloro substituents, enabling dual reactivity (e.g., nucleophilic substitution at the chloro site and condensation at the ketone).

- Biological Activity :

- Chlorinated phosphorothioates (e.g., CAS 500-28-7) exhibit antimicrobial properties, whereas benzyl carbamates are primarily used as synthetic intermediates rather than end-stage bioactive molecules .

Biological Activity

Benzyl N-(3-chloro-2-oxopropyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14ClN2O3

- Molecular Weight : 270.70 g/mol

- IUPAC Name : Benzyl N-(3-chloro-2-oxopropyl)carbamate

The compound contains a benzyl moiety, a chloro-substituted oxopropyl group, and a carbamate functional group, which contributes to its reactivity and biological interactions.

The biological activity of benzyl N-(3-chloro-2-oxopropyl)carbamate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for enzymes like acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.

- Receptor Modulation : The structural features of the compound suggest potential interactions with various receptors, influencing biochemical pathways relevant to disease processes.

Antiviral Properties

Research indicates that benzyl N-(3-chloro-2-oxopropyl)carbamate exhibits potential antiviral properties. While the specific viral targets remain under investigation, preliminary studies suggest that it may inhibit viral replication through enzyme inhibition or receptor modulation.

Enzyme Interaction Studies

Studies have shown that this compound may interact with specific enzymes involved in metabolic pathways:

- Acetylcholinesterase Inhibition : As a carbamate derivative, it may enhance neurotransmitter levels by inhibiting acetylcholinesterase, which could have implications for treating neurological disorders.

Study on Antiviral Activity

A study conducted on various carbamate derivatives, including benzyl N-(3-chloro-2-oxopropyl)carbamate, highlighted its potential as an antiviral agent. The compound was tested against several viral strains, showing promising results in inhibiting viral replication in vitro.

Enzyme Inhibition Research

Research focusing on the enzyme inhibition properties of benzyl N-(3-chloro-2-oxopropyl)carbamate demonstrated significant inhibitory effects on acetylcholinesterase activity. This finding suggests the compound's potential utility in developing therapeutic agents for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of benzyl N-(3-chloro-2-oxopropyl)carbamate compared to structurally similar compounds:

| Compound Name | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| Benzyl N-(3-chloro-2-oxopropyl)carbamate | 270.70 | Antiviral, enzyme inhibitor |

| Tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate | 297.78 | Antiviral, enzyme inhibitor |

| Other Carbamate Derivatives | Varies | Varies (e.g., insecticides, herbicides) |

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic implications of benzyl N-(3-chloro-2-oxopropyl)carbamate. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Detailed studies to understand the specific molecular interactions and pathways affected by the compound.

- Therapeutic Applications : Exploring its potential applications in treating viral infections and neurological disorders.

Q & A

Basic: What are the common synthetic routes for benzyl N-(3-chloro-2-oxopropyl)carbamate, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves coupling reactions between benzyl carbamate derivatives and 3-chloro-2-oxopropyl intermediates. Key steps include:

- Acylation : Reacting 3-chloro-2-oxopropyl chloride with benzyl carbamate under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while maintaining temperatures between 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Critical Parameter : Excess acylating agent (1.2–1.5 eq) ensures complete conversion, monitored by TLC or HPLC .

Basic: How is the purity and structural integrity of benzyl N-(3-chloro-2-oxopropyl)carbamate validated in academic research?

Methodological Answer:

- Purity Analysis :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >98% .

- Melting Point : Consistency with literature values (e.g., 109–112°C for analogous tert-butyl derivatives ).

- Structural Confirmation :

Advanced: How can researchers resolve contradictions in crystallographic data for benzyl carbamate derivatives?

Methodological Answer:

Discrepancies in bond lengths or angles often arise from:

- Disorder or Twinning : Use SHELXL for refinement with TWIN/BASF commands to model twinned crystals .

- Hydrogen Bond Ambiguity : Validate positions via difference Fourier maps (SHELXE) or neutron diffraction for proton localization .

- Software Cross-Validation : Compare results from multiple programs (e.g., SHELX vs. OLEX2) and apply Hamilton R-factor tests to assess model reliability .

Advanced: What hydrogen bonding patterns stabilize the crystal lattice of benzyl N-(3-chloro-2-oxopropyl)carbamate, and how do they influence supramolecular assembly?

Methodological Answer:

- Intramolecular Bonds : O-H···N interactions (2.7–3.0 Å) form S(6) rings, rigidifying the hydrazinyl moiety .

- Intermolecular Networks : N-H···O and O-H···O bonds (2.8–3.2 Å) create 2D layers in the ac plane, with C-H···π interactions (3.4–3.6 Å) between benzyl and carbonyl groups .

- Implications : These interactions dictate solubility and thermal stability; disrupting them (e.g., via methyl substitution) reduces melting points by 20–30°C .

Advanced: How can instability issues during the synthesis of benzyl N-(3-chloro-2-oxopropyl)carbamate be mitigated?

Methodological Answer:

- Moisture Sensitivity : Conduct reactions under inert atmosphere (N/Ar) and store intermediates at -20°C in desiccators .

- Thermal Decomposition : Avoid temperatures >40°C; DSC analysis shows exothermic degradation onset at 85°C for tert-butyl analogs .

- Byproduct Formation : Use scavengers (e.g., molecular sieves) to trap HCl or optimize stoichiometry to prevent diastereomer formation .

Advanced: What computational tools predict the reactivity of the carbamate and chloro-oxopropyl functional groups in further derivatization?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models nucleophilic attack at the carbonyl (carbamate) or chloro-substituted carbon (electrophilic center) .

- Molecular Dynamics : GROMACS simulates solvation effects, predicting regioselectivity in SN2 reactions (e.g., substitution of Cl with amines) .

- Docking Studies : AutoDock Vina assesses binding affinity of derivatives to biological targets (e.g., enzymes with active-site lysine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.